molecular formula C22H26ClFN2O3S B12503853 N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide

Cat. No.: B12503853
M. Wt: 453.0 g/mol
InChI Key: WHOGEVAJOUVACA-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring, a cycloheptyl group, and a 4-fluorobenzyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of Intermediate Sulfonyl Chloride: The reaction begins with the chlorination of 4-chlorobenzenesulfonyl chloride.

    Amidation Reaction: The intermediate sulfonyl chloride is then reacted with cycloheptylamine to form the corresponding sulfonamide.

    Addition of Fluorobenzyl Group: The final step involves the reaction of the sulfonamide with 4-fluorobenzyl bromide in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-phenylethyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cycloheptyl group, in particular, may contribute to its unique binding affinity and selectivity compared to similar compounds.

This detailed article provides a comprehensive overview of N2-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H26ClFN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-cycloheptylacetamide

InChI

InChI=1S/C22H26ClFN2O3S/c23-18-9-13-21(14-10-18)30(28,29)26(15-17-7-11-19(24)12-8-17)16-22(27)25-20-5-3-1-2-4-6-20/h7-14,20H,1-6,15-16H2,(H,25,27)

InChI Key

WHOGEVAJOUVACA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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